molecular formula C19H17N3O2 B4516565 N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B4516565
M. Wt: 319.4 g/mol
InChI Key: DOBPOLODNNYDBM-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both an indole and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.

    Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized from phthalic anhydride through a series of reduction and cyclization reactions.

    Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the isoindoline moiety, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents or acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Reduced derivatives of the isoindoline moiety.

    Substitution Products: N-substituted derivatives of the indole moiety.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the isoindoline moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(1H-indol-3-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a different length of the carbon chain.

Uniqueness: N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific substitution pattern and the combination of indole and isoindoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1H-indol-5-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(21-15-5-6-17-13(11-15)7-9-20-17)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBPOLODNNYDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 3
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 5
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 6
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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